1-Aminoheptan-2-ol

Vue d'ensemble

Description

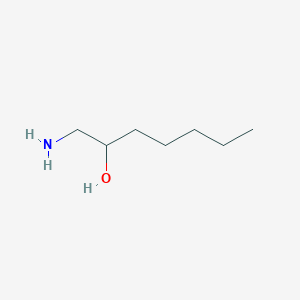

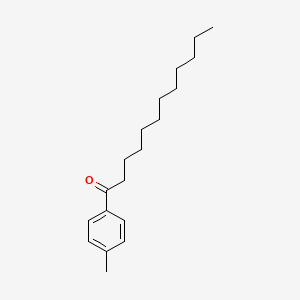

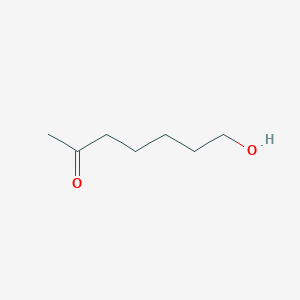

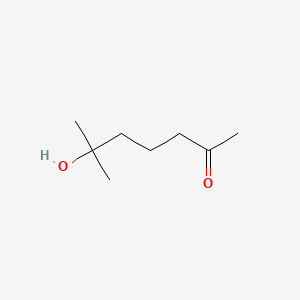

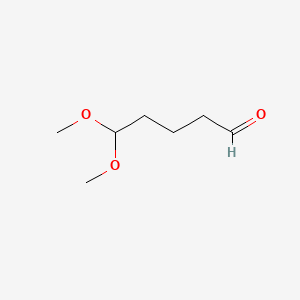

1-Aminoheptan-2-ol is an organic compound with the molecular formula C7H17NO . It is also known by other names such as 1-Methylhexylamine and 2-Heptylamine . It is a secondary alkyl amine that can be used to synthesize 3-amino-2-heptanone hydrochloride .

Molecular Structure Analysis

The molecular structure of this compound consists of a seven-carbon chain with an amino group attached to the first carbon and a hydroxyl group attached to the second carbon . The molecular weight of this compound is 131.22 g/mol .

Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a refractive index of 1.418 and a density of 0.766 g/mL at 25 °C .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthesis of Aminomethoxy Derivatives : A study by Jafarov et al. (2019) explored the synthesis of aminomethoxy derivatives of 1-hexylthioheptane, which is closely related to 1-aminoheptan-2-ol, through the Mannich reaction. This process included antimicrobial activity studies against various bacteria and fungi.

Applications in Enzyme-Mediated Reactions

- Study of Enzyme-Mediated Reactions : Research by Battersby et al. (1979) investigated the stereochemical course of the dehydrogenation of 1-aminoheptane, a compound similar to this compound, by the amine oxidase from rat liver mitochondria. This study highlighted the specific removal of hydrogen atoms in these reactions, contributing to our understanding of enzyme specificity and function.

Development of Novel Enzymes

- Evolution of Resistant Enzymes : Yun et al. (2005) used 2-aminoheptane, related to this compound, in the development of a mutant ω-transaminase resistant to product inhibition by aliphatic ketones. This research, detailed in their publication (Yun et al., 2005), showcases the application of this compound related compounds in enhancing enzymatic properties for industrial applications.

Medicinal Chemistry and Pharmaceutical Applications

- Microwave-Assisted Synthesis for Anti-Malaria Activity : Robin et al. (2007) synthesized a series of 1-aminopropan-2-ols, structurally related to this compound, which were evaluated for their activity against malaria. Their findings (Robin et al., 2007) demonstrate the potential of compounds like this compound in the development of antimalarial drugs.

Analytical and Material Science

- Differentiation of Isomeric Heptylamines : A study conducted by Zaremba et al. (2019) explored the use of in-source collision-induced dissociation for differentiating isomeric heptylamines, including 2-aminoheptane. This research is significant for analytical methodologies involving compounds like this compound.

Safety and Hazards

1-Aminoheptan-2-ol is classified as a dangerous substance. It has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The specific hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) .

Propriétés

IUPAC Name |

1-aminoheptan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-2-3-4-5-7(9)6-8/h7,9H,2-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLELJGOOIWJCOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80557067 | |

| Record name | 1-Aminoheptan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51411-48-4 | |

| Record name | 1-Aminoheptan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-aminoheptan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Acetylsulfanyl)-2-[(acetylsulfanyl)methyl]propanoic acid](/img/structure/B3053087.png)